3,3',4,5'-Tetrafluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

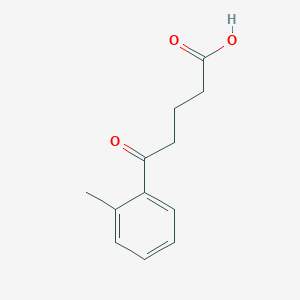

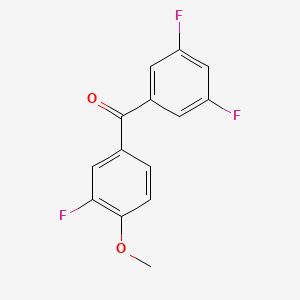

The molecular structure of 3,3’,4,5’-Tetrafluorobenzophenone consists of two phenyl rings connected by a ketone group. It has a molecular weight of 254.18 g/mol.Physical And Chemical Properties Analysis

3,3’,4,5’-Tetrafluorobenzophenone is a white to light-yellow crystalline powder. It has a molecular weight of 254.18 g/mol. The melting point is reported to be between 85-87°C .Scientific Research Applications

3,3',4,5'-Tetrafluorobenzophenone has been used for a variety of scientific research applications. It has been used as a drug delivery system for targeting drugs to specific tissues and organs. It has also been used in biochemistry and physiology studies to study the effects of various compounds on biological processes. Additionally, this compound has been used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 3,3',4,5'-Tetrafluorobenzophenone is not fully understood. However, it is believed that the compound binds to proteins and other molecules in the body and modulates their activity. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions. Additionally, this compound is believed to interact with enzymes and other proteins to affect their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, some studies suggest that the compound may have anti-inflammatory and anti-bacterial properties. Additionally, this compound has been shown to inhibit the growth of certain cancer cells in vitro. More research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3',4,5'-Tetrafluorobenzophenone in laboratory experiments is its low volatility and high stability. This makes it an ideal compound for use in a variety of experiments. Additionally, this compound is non-toxic and has low solubility in water, making it safe to handle and store. However, this compound is not soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 3,3',4,5'-Tetrafluorobenzophenone. These include further research into its mechanism of action, potential applications in drug delivery and drug development, and the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the synthesis and properties of this compound could lead to the development of new compounds with similar properties.

Synthesis Methods

The synthesis of 3,3',4,5'-Tetrafluorobenzophenone involves the reaction of p-fluorobenzaldehyde and trifluoroacetic anhydride in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic addition of the trifluoroacetyl anhydride to the aldehyde, followed by a cyclization reaction to form the desired product. The reaction is typically performed at room temperature, and the product is isolated by simple filtration. The yield of the reaction is typically high, and the reaction can be scaled up for larger quantities of the product.

Biochemical Analysis

Biochemical Properties

3,3’,4,5’-Tetrafluorobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions due to the presence of fluorine atoms. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

The effects of 3,3’,4,5’-Tetrafluorobenzophenone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation state of proteins, thereby affecting signal transduction pathways. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 3,3’,4,5’-Tetrafluorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in enzymes, thereby altering their activity. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,5’-Tetrafluorobenzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,5’-Tetrafluorobenzophenone is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,3’,4,5’-Tetrafluorobenzophenone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 3,3’,4,5’-Tetrafluorobenzophenone can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s biochemical effects.

Metabolic Pathways

3,3’,4,5’-Tetrafluorobenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can affect the regulation of metabolic pathways by modulating the activity of regulatory proteins .

Transport and Distribution

The transport and distribution of 3,3’,4,5’-Tetrafluorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, 3,3’,4,5’-Tetrafluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 3,3’,4,5’-Tetrafluorobenzophenone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, 3,3’,4,5’-Tetrafluorobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .

properties

IUPAC Name |

(3,4-difluorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQPRYNFZZHNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375230 |

Source

|

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844885-15-0 |

Source

|

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)

![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)

![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)